L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosineTFASalt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine .
Scientific Research Applications
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt has several scientific research applications:
Neurology: Used as a reference standard in neurological research to study peptide interactions and functions.
Analytical Chemistry: Employed in the development and validation of analytical methods for peptide analysis.
Biological Studies: Investigated for its role in various biological processes and pathways.
Medical Research: Explored for potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
L-alanyl-L-glutamine dipeptide: Used in nutritional supplements and medical nutrition.
Dapiglutide: Investigated for its potential therapeutic applications.
Uniqueness
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its application in neurological research and analytical standards sets it apart from other similar compounds .
Properties
CAS No. |
955091-53-9 |
---|---|
Molecular Formula |
C58H79N15O16 |
Molecular Weight |
1242.3 g/mol |
IUPAC Name |
3-[[2-[[2-[2-[2-[[5-amino-2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63) |
InChI Key |
JCJASTVQGSKHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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